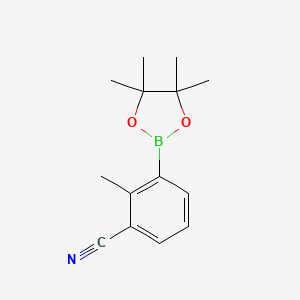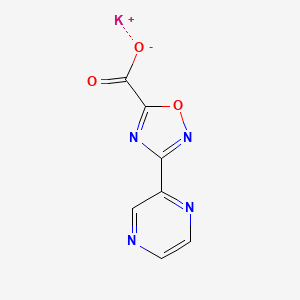
N-Desmethyl Ibandronate Sodium
Overview
Description
N-Desmethyl Ibandronate Sodium is a chemical compound with the molecular formula C8H20NNaO7P2 and a molecular weight of 327.18 g/mol . It is a derivative of Ibandronate Sodium, a bisphosphonate used primarily in the treatment of osteoporosis. This compound is known for its role as an impurity in the production of Ibandronate Sodium.
Mechanism of Action
Target of Action
N-Desmethyl Ibandronate Sodium, a derivative of Ibandronate, is a third-generation, nitrogen-containing bisphosphonate . Its primary targets are osteoclasts or osteoclast precursors . Osteoclasts are cells that break down bone tissue, a process known as bone resorption. This process is crucial in maintaining the balance between bone formation and resorption, which is disrupted in conditions like osteoporosis .
Mode of Action
This compound inhibits bone resorption by acting on osteoclasts . It is taken into the bone where it binds to hydroxyapatite, a mineral found in bone . When osteoclasts resorb bone, they cause local acidification, which releases the bisphosphonate. The bisphosphonate is then taken into the osteoclast by fluid-phase endocytosis . Once inside the osteoclast, the bisphosphonate inhibits the cell’s bone resorption activity .
Biochemical Pathways
Bisphosphonates like ibandronate are known to interfere with several pathways within osteoclasts that are crucial for their function and survival . This interference leads to decreased bone resorption and an indirect increase in bone mineral density .
Pharmacokinetics
The terminal half-life of Ibandronate can be up to 157 hours . About 40% to 50% of circulating Ibandronate binds to bone . These properties may also apply to this compound.
Result of Action
The action of this compound results in decreased bone resorption, leading to an indirect increase in bone mineral density . This can help in the treatment and prevention of osteoporosis in postmenopausal women .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hygroscopic nature and the arrangement of water molecules in its crystal lattice can cause it to undergo reversible thermal dehydration and rehydration . This means that the compound’s action, efficacy, and stability can be affected by factors such as humidity and temperature .
Biochemical Analysis
Cellular Effects
N-Desmethyl Ibandronate Sodium has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress the amplitude of whole-cell K+ currents in osteoclast precursor RAW 264.7 cells
Molecular Mechanism
The molecular mechanism of this compound is not well-documented in the available literature. It is known that bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Ibandronate Sodium typically involves the demethylation of Ibandronate Sodium. This process can be achieved through various chemical reactions, including the use of strong bases or nucleophiles to remove the methyl group.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Ibandronate Sodium can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
N-Desmethyl Ibandronate Sodium has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of bisphosphonate chemistry and the development of new bisphosphonate derivatives.
Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of bisphosphonates.
Medicine: Research on this compound helps in the development of new treatments for bone-related diseases, such as osteoporosis and Paget's disease.
Industry: It is used in the pharmaceutical industry for the quality control and analysis of Ibandronate Sodium products.
Comparison with Similar Compounds
Alendronate
Risedronate
Zoledronate
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDURVNUIBCGE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747531 | |
| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953805-81-7 | |
| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)



![N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B1430122.png)
![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)

![1-(4,6-Dichloropyridin-3-yl)-N-[(4,6-dichloropyridin-3-yl)methylideneamino]methanimine](/img/structure/B1430128.png)
![5-Chlorothieno[2,3-C]pyridine](/img/structure/B1430129.png)

![2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1430132.png)


